3-(2-Thienyl)piperazine-2,5-dione
Overview
Description
3-(2-Thienyl)piperazine-2,5-dione is a heterocyclic compound that features a piperazine ring fused with a thiophene ring
Mechanism of Action
Target of Action
It’s known that piperazine-2,5-dione derivatives exhibit anticancer activities , suggesting they may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
It’s synthesized via a post-ugi cascade reaction . The compound’s interaction with its targets likely involves binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes.
Pharmacokinetics
Its predicted density is 1351±006 g/cm3 , which may influence its absorption and distribution in the body.
Result of Action
3-(2-Thienyl)piperazine-2,5-dione has been shown to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . This suggests that the compound’s action results in decreased proliferation of these cancer cells.
Biochemical Analysis
Biochemical Properties
3-(2-Thienyl)piperazine-2,5-dione plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as tryptophan synthase and tyrosine kinase, influencing their activity. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific biochemical context . Additionally, this compound has been observed to bind with certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as AsPC-1 and SW1990, the compound has demonstrated significant growth inhibition, indicating its potential as an anticancer agent . It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins . Its impact on cellular metabolism includes alterations in metabolic flux and energy production pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . Additionally, the compound can activate certain enzymes by stabilizing their active conformation. Changes in gene expression are mediated through interactions with transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell growth and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as growth inhibition of cancer cells without significant toxicity . At higher doses, toxic or adverse effects have been observed, including damage to healthy tissues and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of precise dosage control in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Its interactions with metabolic enzymes can result in either the activation or inhibition of specific pathways, depending on the cellular context .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)piperazine-2,5-dione can be achieved through various methods. One common approach involves the Ugi reaction, a multicomponent reaction that allows for the efficient construction of the piperazine-2,5-dione core. This reaction typically involves the use of alkynyls and amides under mild conditions . Another method includes the condensation of glycine derivatives with thiophene carboxaldehydes .
Industrial Production Methods
Industrial production of this compound often employs scalable multicomponent reactions such as the Ugi reaction, which provides high yields and can be adapted for large-scale synthesis . The use of green catalysts like trimethylsilyl trifluoromethane sulfonate (TMSOTf) has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and halogenated thiophene compounds .
Scientific Research Applications
3-(2-Thienyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored as a potential drug candidate due to its bioactive properties.
Industry: The compound is used in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Piperazine-2,5-dione: A structurally similar compound that also exhibits bioactive properties.
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde share the thiophene ring structure and have similar chemical reactivity.
Uniqueness
3-(2-Thienyl)piperazine-2,5-dione is unique due to the combination of the piperazine and thiophene rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile building block in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-thiophen-2-ylpiperazine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-6-4-9-8(12)7(10-6)5-2-1-3-13-5/h1-3,7H,4H2,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMRWILUSIZZPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299206 | |
Record name | 3-(2-Thienyl)-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132289-68-0 | |
Record name | 3-(2-Thienyl)-2,5-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132289-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Thienyl)-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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